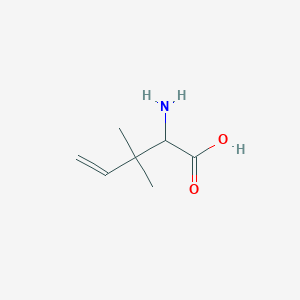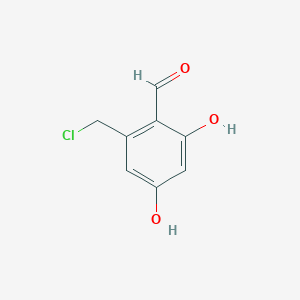
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-oxo-N-phenyl-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15NO5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-oxo-N-phenyl-2H-chromene-3-carboxamide is 381.06709375 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-oxo-N-phenyl-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-oxo-N-phenyl-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Proteomics Research
The compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization.
Drug Discovery
This compound could be used in drug discovery. Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. It could potentially be used to develop new drugs.
Materials Science
The compound has potential applications in materials science. Materials science involves the discovery and design of new materials. This compound could be used to create new materials with desired properties.
Organic Synthesis
This compound could be used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic chemistry.
Computerized Clinical Guidelines (CCG)
The compound CCG-31942 has been mentioned in the context of computerized clinical guidelines . These guidelines are designed to aid decision-making in patient care. The compound could potentially be used in the development or testing of these guidelines.
DNA Structure Research
The compound CCG-31942 has been used in research studying the conformational changes in DNA structures . It has been shown to interact with CCG trinucleotide repeats, which are of interest in genetic research.
Neurological Disease Research
The compound CCG-31942 has been mentioned in the context of neurological disease research . It could potentially be used in the development of therapeutic strategies for neurological diseases caused by repeat expansions.
High-Quality Imaging
The compound F0678-0678 has been used to create high-quality images based on quantum chemical computations . These images could be used in various fields of scientific research.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxo-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c22-19(17-12-14-6-4-5-9-18(14)26-20(17)23)21(15-7-2-1-3-8-15)16-10-11-27(24,25)13-16/h1-12,16H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSUBGMHPGIGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6425090.png)

![3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6425100.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)
![N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6425126.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425131.png)
![N'-[(4-methylphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425141.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6425146.png)
![6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B6425172.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate](/img/structure/B6425178.png)

